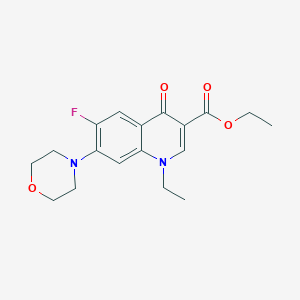
ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections. The presence of a fluorine atom at the 6th position and a morpholine ring at the 7th position enhances its pharmacological properties, including improved penetration through bacterial cell membranes and increased binding affinity to bacterial enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between an appropriate aniline derivative and a β-keto ester.
Fluorination: Introduction of the fluorine atom at the 6th position is achieved using a fluorinating agent such as Selectfluor.
Morpholine Substitution: The morpholine ring is introduced at the 7th position through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the quinolone core to dihydroquinolones.
Substitution: Nucleophilic substitution reactions can modify the morpholine ring or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Quinolone N-oxides.
Reduction: Dihydroquinolones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial properties and mechanisms of resistance.
Medicine: Investigated for its potential in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mécanisme D'action
The antibacterial activity of ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against certain bacteria.
Moxifloxacin: A fourth-generation fluoroquinolone with improved activity against Gram-positive bacteria.
Uniqueness
ETHYL 1-ETHYL-6-FLUORO-7-MORPHOLINO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the morpholine ring enhances its solubility and bioavailability, making it more effective in certain clinical settings .
Propriétés
Formule moléculaire |
C18H21FN2O4 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H21FN2O4/c1-3-20-11-13(18(23)25-4-2)17(22)12-9-14(19)16(10-15(12)20)21-5-7-24-8-6-21/h9-11H,3-8H2,1-2H3 |
Clé InChI |
KTNXGEUGDNFEAV-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)OCC |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















